

#### Initial clinical trial results for AMG 193

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |          |           |
|----------------------|----------|-----------|
| Compound Name:       | ST-193   |           |
| Cat. No.:            | B1663846 | Get Quote |

An In-Depth Technical Guide to the Initial Clinical Trial Results of AMG 193

For Researchers, Scientists, and Drug Development Professionals

#### Introduction

AMG 193 is a first-in-class, orally bioavailable, and central nervous system (CNS) penetrant small molecule inhibitor of protein arginine methyltransferase 5 (PRMT5).[1][2] It operates through a mechanism of methylthioadenosine (MTA)-cooperative inhibition, selectively targeting cancer cells with a homozygous deletion of the methylthioadenosine phosphorylase (MTAP) gene.[1][3][4][5][6] This genetic alteration, present in approximately 10-15% of all human cancers, leads to an accumulation of MTA within the tumor cells.[1][3][7] AMG 193 capitalizes on this by preferentially binding to the MTA-PRMT5 complex, thereby inducing synthetic lethality in MTAP-deleted tumors while sparing normal tissues.[3][4][8] This report provides a detailed overview of the initial clinical trial results from the first-in-human phase 1 study of AMG 193 (NCT05094336).[3][5][6]

# Mechanism of Action: MTA-Cooperative PRMT5 Inhibition

PRMT5 is an enzyme that plays a crucial role in various cellular processes, including RNA splicing, gene expression, and DNA damage repair, by catalyzing the symmetric dimethylation of arginine residues on histone and non-histone proteins.[3][7] In MTAP-deleted cancer cells, the accumulation of MTA leads to partial inhibition of PRMT5.[3][4] AMG 193 exploits this vulnerability by binding to the MTA-bound PRMT5, leading to complete and selective inhibition



of its methyltransferase activity.[3] This enhanced inhibition disrupts essential cellular functions, ultimately resulting in cell cycle arrest, senescence, and apoptosis in cancer cells.[3] Preclinical studies have shown that this targeted approach avoids the dose-limiting myelosuppression associated with first-generation, non-selective PRMT5 inhibitors.[4]





Click to download full resolution via product page

AMG 193 Mechanism of Action in MTAP-Deleted Cancer Cells

## **Clinical Trial Design and Methodology**

The initial clinical data for AMG 193 comes from a Phase 1/1b/2, multicenter, open-label, first-in-human study (NCT05094336), also known as MTAPESTRY 101.[3][5][6][9]



#### Study Objectives:

- Primary: To assess the safety and tolerability of AMG 193 monotherapy and to determine the maximum tolerated dose (MTD) and recommended Phase 2 dose (RP2D).[5][6]
- Secondary: To characterize the pharmacokinetics (PK) and pharmacodynamics (PD) of AMG 193, and to evaluate its preliminary anti-tumor activity.[5][6]

Patient Population: Eligible patients were adults (≥18 years) with histologically confirmed, advanced or metastatic solid tumors harboring an MTAP deletion.[3] Patients were required to have measurable disease as per RECIST v1.1 criteria.[3]

Dose Escalation and Expansion: The study employed a dose-exploration and dose-expansion design. In the dose-exploration phase, patients received AMG 193 orally at doses ranging from 40 mg to 1600 mg once daily (QD) or 600 mg twice daily (BID) in 28-day cycles.[1][3][10] The MTD was determined to be 1200 mg QD.[1][10] The dose-expansion phase further evaluated the safety and efficacy at active and tolerable doses.[3]



Click to download full resolution via product page

AMG 193 Phase 1 Clinical Trial Workflow

# Clinical Trial Results Safety and Tolerability



AMG 193 demonstrated a favorable safety profile with no clinically significant myelosuppression, a common toxicity of earlier PRMT5 inhibitors.[1][4][8] The most frequently reported treatment-related adverse events (TRAEs) were primarily low-grade and manageable.

| Adverse Event (AE)                                          | Frequency |
|-------------------------------------------------------------|-----------|
| Nausea                                                      | 48.8%     |
| Fatigue                                                     | 31.3%     |
| Vomiting                                                    | 30.0%     |
| Data from the dose exploration phase as of May 23, 2024.[1] |           |

Dose-limiting toxicities (DLTs) were observed at doses of 240 mg and higher and included nausea, vomiting, fatigue, hypersensitivity reaction, and hypokalemia.[1] The MTD was established at 1200 mg once daily.[1][10] Notably, preliminary findings suggest that food does not significantly impact the exposure to AMG 193, which may help in managing nausea and vomiting.[3]

### **Efficacy**

Encouraging anti-tumor activity was observed across a range of MTAP-deleted solid tumors.[1] At the active and tolerable doses of 800 mg QD, 1200 mg QD, or 600 mg BID, the objective response rate (ORR) was 21.4% (95% CI 10.3% to 36.8%) among 42 efficacy-assessable patients.[1]



| Tumor Type                                                                                                                         | Best Overall Response (n=76 at active doses)         |
|------------------------------------------------------------------------------------------------------------------------------------|------------------------------------------------------|
| Non-Small Cell Lung Cancer (NSCLC) (n=17)                                                                                          | 2 confirmed PRs, 3 unconfirmed PRs, 6 SD, 3 PD, 3 NE |
| Pancreatic Ductal Adenocarcinoma (PDAC) (n=23)                                                                                     | 2 confirmed PRs, 3 unconfirmed PRs, 4 SD, 8 PD, 6 NE |
| Biliary Tract Cancer (n=19)                                                                                                        | 2 confirmed PRs, 8 SD, 3 PD, 6 NE                    |
| Esophageal/Gastric Cancer (n=6)                                                                                                    | 1 confirmed PR, 1 unconfirmed PR, 2 SD, 2 PD         |
| PR: Partial Response, SD: Stable Disease, PD: Progressive Disease, NE: Not Evaluable. Data presented at the 2024 ESMO Congress.[3] |                                                      |

The median duration of response was 8.3 months, and the median duration of disease control was 9.2 months in the dose-exploration phase.[3] Responses were noted to occur as early as 8 weeks or as late as 16 weeks, indicating the potential for delayed responses.[3]

### **Pharmacokinetics and Pharmacodynamics**

Pharmacokinetic analysis revealed that the mean exposure to AMG 193 increased in a dose-proportional manner up to 1200 mg.[1][3] The half-life of approximately 13 hours supports once-daily dosing.[3]

Pharmacodynamic assessments confirmed target engagement. At doses of 480 mg and higher, complete inhibition of PRMT5 was observed in paired tumor biopsies, as evidenced by a reduction in symmetric dimethylarginine (SDMA), a biomarker of PRMT5 activity.[1][3]

Furthermore, a strong correlation was observed between anti-tumor activity and reductions in circulating tumor DNA (ctDNA).[3] Complete ctDNA clearance was seen at doses of 480 mg or higher.[3] Among patients with stable disease, 83% (33 out of 40) had a greater than 50% reduction in their ctDNA, and all 9 patients who achieved a partial response had a greater than 90% reduction.[3] These findings suggest that disease stabilization was a direct result of AMG 193's anti-tumor activity.[3]



Transcriptomic analysis of paired biopsies revealed that AMG 193 treatment led to cell cycle arrest, attenuation of the DNA damage response, and an increase in alternative splicing events, particularly intron retention, consistent with its mechanism of action.[3]

#### Conclusion

The initial clinical trial results for AMG 193 are promising, demonstrating a manageable safety profile and encouraging anti-tumor activity in patients with a variety of MTAP-deleted solid tumors. The MTA-cooperative inhibition of PRMT5 represents a novel and selective therapeutic strategy. The observed correlation between ctDNA clearance and clinical response further validates the drug's mechanism of action and provides a potential biomarker for treatment response. Ongoing and future studies will further delineate the role of AMG 193, both as a monotherapy and in combination with other anti-cancer agents, in this patient population with a high unmet medical need.[3]

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. First-in-human study of AMG 193, an MTA-cooperative PRMT5 inhibitor, in patients with MTAP-deleted solid tumors: results from phase I dose exploration PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery of AMG 193, an MTA-Cooperative PRMT5 Inhibitor for the Treatment of MTAP-Deleted Cancers. | Semantic Scholar [semanticscholar.org]
- 3. onclive.com [onclive.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. ascopubs.org [ascopubs.org]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. oncodaily.com [oncodaily.com]
- 9. ClinicalTrials.gov [clinicaltrials.gov]



- 10. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Initial clinical trial results for AMG 193]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1663846#initial-clinical-trial-results-for-amg-193]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com